molecular formula C6H9N3O B1582464 3,5-Dimethyl-1H-pyrazole-1-carboxamide CAS No. 934-48-5

3,5-Dimethyl-1H-pyrazole-1-carboxamide

Cat. No. B1582464
CAS RN: 934-48-5
M. Wt: 139.16 g/mol
InChI Key: AKRDSDDYNMVKCX-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1H-pyrazole-1-carboxamide is an organic compound with the molecular formula C6H9N3O . It has a molecular weight of 139.16 g/mol . The compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for 3,5-Dimethyl-1H-pyrazole-1-carboxamide is 1S/C6H9N3O/c1-4-3-5(2)9(8-4)6(7)10/h3H,1-2H3,(H2,7,10) . The SMILES representation is CC1=NN(C(N)=O)C©=C1 .


Physical And Chemical Properties Analysis

3,5-Dimethyl-1H-pyrazole-1-carboxamide has a boiling point of 296.8°C at 760 mmHg and a melting point of 110-113°C . It is a solid at room temperature .

Scientific Research Applications

Synthesis Methods

3,5-Dimethyl-1H-pyrazole-1-carboxamide has been involved in various synthesis studies. A new approach for synthesizing 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine was developed, leveraging the condensation of 1-amino-2-nitroguanidine with pentane-2,4-dione under alkaline catalysis. This method improved upon the known synthesis technique using acetic acid and was characterized using NMR, IR spectroscopy, and X-ray diffraction analysis (Ozerova et al., 2015).

Spectroscopic Analysis

The compound has been a subject of detailed spectroscopic studies. For example, its FT-IR and theoretical study, along with its complexes (CoL2(H2O)2(NO3)2, NiL2(H2O)2(NO3)2), was reported. This included a normal coordinate analysis and an interpretation of the FT-IR spectra, assessing ionic and charge transfer interactions using natural bond orbital (NBO) analysis (Pogány et al., 2008).

DNA Binding and Cytotoxicity Studies

In-vitro studies have been conducted to investigate the interaction of bis-pyrazoles, synthesized from 3,5-dimethyl pyrazole, with DNA. These studies utilized molecular docking and absorption spectroscopic techniques. The UV-visible spectroscopy explored the specific binding of various compounds with DNA. Further, the in-vitro cytotoxicity of these compounds was tested against different human cancer cell lines, identifying potential lead molecules for anticancer properties (Reddy et al., 2017).

Biocompatibility in Dental Applications

Research into the biocompatibility of derivatives like 3,5-dimethyl-1-thiocarboxamide pyrazole and its impact on the mechanical properties of dental composites has been conducted. This included testing on animal models and examining the effects on flexural strength and compressive strength of composites (Abaszadeh et al., 2020).

Antimicrobial Activities

Studies on derivatives of 3,5-dimethyl-1H-pyrazole-1-carboxamide have shown antimicrobial activities. For instance, the synthesis of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid derivatives and their evaluation for antimicrobial activities against different bacteria and yeasts were conducted (Şahan et al., 2013).

Pharmaceutical and Agrochemical Applications

The compound has been used in the development of pharmaceuticals, including studies on novel 1H-pyrazole-3-carboxamide derivatives for anticancer evaluation and DNA-binding interaction (Lu et al., 2014). Additionally, pyrazole carboxamide derivatives, including 3,5-dimethyl variants, have been explored for their nematocidal activity in agrochemicals (Zhao et al., 2017)

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H302-H315-H319-H335 . The precautionary statements associated with it are P261-P305+P351+P338 .

Future Directions

A paper titled “Design, synthesis and biological evaluation of 1H-pyrazole-5-carboxamide derivatives as potential fungicidal and insecticidal agents” suggests that 1H-pyrazole-5-carboxamide compounds could be considered as a precursor structure for further design of pesticides . This indicates potential future directions in the development of new pesticides.

properties

IUPAC Name

3,5-dimethylpyrazole-1-carboxamide
Source PubChem
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InChI

InChI=1S/C6H9N3O/c1-4-3-5(2)9(8-4)6(7)10/h3H,1-2H3,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKRDSDDYNMVKCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20239411
Record name 3,5-Dimethyl-1H-pyrazole-1-carboxamide
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Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethyl-1H-pyrazole-1-carboxamide

CAS RN

934-48-5
Record name 3,5-Dimethyl-1H-pyrazole-1-carboxamide
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Record name 3,5-Dimethyl-1H-pyrazole-1-carboxamide
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Record name 3,5-DIMETHYL-1H-PYRAZOLE-1-CARBOXAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
JT Drummond, G Johnson - Journal of heterocyclic chemistry, 1988 - Wiley Online Library
As part of a program to develop novel mechanism based skeletal muscle relaxants we identified 5‐amino‐3‐hydroxy‐1H‐pyrazole‐1‐carboxamide (1) as a potential structural lead. …
Number of citations: 18 onlinelibrary.wiley.com
LA Baeva, RM Nugumanov, AA Fatykhov… - Russian Journal of …, 2018 - Springer
New 4-[(alkylsulfanyl)methyl]- and 4-[(alkanesulfonyl)methyl]isoxazoles and -1H-pyrazoles were synthesized by reactions of 3-[(alkylsulfanyl)methyl]- and 3-[(alkanesulfonyl)methyl]…
Number of citations: 15 link.springer.com
S Jeong, G Kim, H Bae, H Kim, E Seo, S Choi, J Jeong… - Molecules, 2023 - mdpi.com
Wastewater management is of considerable economic and environmental importance for the dyeing industry. Digital textile printing (DTP), which is based on sublimation transfer and …
Number of citations: 7 www.mdpi.com
J Ahner, M Micheel, M Enke, S Zechel… - Macromolecular …, 2017 - Wiley Online Library
Interchromophoric interactions between oligo(phenylene ethynylene)s incorporated in copolymers in solution as well as in solid state are investigated using UV/Vis and IR spectroscopy…
Number of citations: 9 onlinelibrary.wiley.com
AT Salim, ZS Saeed, SM Ahmad - Journal of Babylon University Pure and …, 2013 - iasj.net
In this work a new pyrazole heterocyclic compounds has been prepared from Schiff base as a starting materials then reduction of the Schiff base with NaBH4 which gave the secondary …
Number of citations: 4 www.iasj.net

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